molecular formula C19H17FN2O3S B2976660 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-(o-tolyloxy)acetate CAS No. 1396846-60-8

1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-(o-tolyloxy)acetate

Cat. No. B2976660
CAS RN: 1396846-60-8
M. Wt: 372.41
InChI Key: KFCPEBDZSNYCAD-UHFFFAOYSA-N
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Description

The compound “1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-(o-tolyloxy)acetate” is a chemical compound with potential applications in various fields. It was obtained as a white solid .


Synthesis Analysis

The synthesis of this compound involves a series of chemical reactions. It was obtained with a yield of 86% . The synthesis process involves the condensation reaction of (1 R )-1- (6-fluoro-1,3-benzothiazol-2-yl)ethanamine with substituted benzoyl chlorides under mild conditions .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. The IR (ATR) νmax values are 3237, 1534 (NH of CONH), 1628 (CO of CONH), 1453, 1330, 1329, 866, 810, 730 cm −1 . The 1H NMR (DMSO- d6, 400.13 MHz) and 13C NMR (DMSO- d6, 100.62 MHz) values are also provided .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the condensation reaction of (1 R )-1- (6-fluoro-1,3-benzothiazol-2-yl)ethanamine with substituted benzoyl chlorides .


Physical And Chemical Properties Analysis

The compound has a melting point of 168–170 °C . The predicted boiling point is 385.0±52.0 °C and the predicted density is 1.554±0.06 g/cm3 . The compound is a solid in its physical form .

Scientific Research Applications

Synthesis and Pharmacological Potential Research on similar compounds includes the synthesis and evaluation of azetidin-2-ones and thiazolidin-4-ones encompassing benzothiazole structures, which have shown promising pharmacological activities. These compounds were synthesized through reactions involving Schiff's bases and were evaluated for anti-inflammatory, analgesic, CNS depressant, and skeletal muscle relaxant activities (Gurupadayya, Gopal, Padmashali, & Manohara, 2008).

Antimicrobial and Anticancer Applications Another study focused on the synthesis of substituted [[3(S)-(acylamino)-2-oxo-1-azetidinyl]oxy]acetic acids, describing new classes of beta-lactam antibiotics showing significant activity against Gram-negative bacteria (Woulfe & Miller, 1985). Moreover, novel fluoro substituted Benzo[b]pyran compounds have been investigated for their anti-lung cancer activity, highlighting the potential of fluoro-substituted compounds in oncological research (Hammam, El-Salam, Mohamed, & Hafez, 2005).

Cell Cycle Regulation and Apoptosis Isoxazole derivatives of similar fluoro-benzothiazole compounds have been evaluated for their cytotoxicity against cancer cell lines, demonstrating potential in regulating cell cycle and apoptosis through p53 activation via mitochondrial-dependent pathways (Kumbhare et al., 2014). This research signifies the role of such compounds in developing cancer therapies.

properties

IUPAC Name

[1-(6-fluoro-1,3-benzothiazol-2-yl)azetidin-3-yl] 2-(2-methylphenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O3S/c1-12-4-2-3-5-16(12)24-11-18(23)25-14-9-22(10-14)19-21-15-7-6-13(20)8-17(15)26-19/h2-8,14H,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFCPEBDZSNYCAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)OC2CN(C2)C3=NC4=C(S3)C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-(o-tolyloxy)acetate

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